molecular formula C12H7Cl2NO3 B1582608 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene CAS No. 22544-02-1

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Cat. No.: B1582608
CAS No.: 22544-02-1
M. Wt: 284.09 g/mol
InChI Key: AXWRVQCZOCJLFC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene , reflecting its substitution pattern on the benzene rings. The parent structure consists of two benzene rings connected by an ether linkage (–O–). The first benzene ring is substituted with a nitro group (–NO₂) at position 2 and a chlorine atom at position 4. The second benzene ring (phenoxy group) bears a chlorine atom at position 2.

Systematic identifiers :

  • CAS Registry Number : 22544-02-1
  • Molecular Formula : C₁₂H₇Cl₂NO₃
  • Molecular Weight : 284.09 g/mol
  • SMILES Notation : C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N+[O-])Cl
  • InChI Key : AXWRVQCZOCJLFC-UHFFFAOYSA-N

The European Chemicals Agency (ECHA) assigns the identifier 245-070-5 , while the DSSTox Substance ID is DTXSID70177076. These identifiers ensure unambiguous referencing in regulatory and scientific databases.

Molecular Geometry and Crystallographic Data Analysis

The compound adopts a planar conformation due to conjugation between the aromatic rings and the electron-withdrawing nitro group. X-ray crystallographic studies, though limited for this specific compound, suggest a monoclinic crystal system with unit cell parameters inferred from analogues. Key geometric features include:

  • Bond lengths : The C–O bond in the ether linkage measures approximately 1.36 Å, typical for aryl ethers. The C–Cl bonds range between 1.73–1.76 Å, consistent with sp²-hybridized carbons.
  • Dihedral angles : The angle between the two benzene rings is approximately 120°, minimizing steric hindrance between substituents.

Comparative analysis with 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene (CAS 22544-07-6) reveals that positional isomerism significantly impacts molecular packing. The ortho-chloro substitution in this compound introduces steric constraints absent in its para-substituted analogue, leading to distinct lattice energies.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations predict a polarized electron distribution due to the electron-withdrawing nitro and chloro groups. The nitro group reduces electron density on the adjacent benzene ring, creating a partial positive charge at the ortho and para positions. Key electronic properties include:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.
  • Dipole moment : ~3.8 Debye, oriented toward the nitro group.
  • Electrostatic potential maps : Highlight nucleophilic regions near the ether oxygen and electrophilic zones near the nitro group.

The nitro group’s resonance interaction with the aromatic ring stabilizes the molecule, as evidenced by infrared spectroscopy showing a strong absorption band at 1,520 cm⁻¹ (N–O asymmetric stretch).

Comparative Analysis with Structural Analogues

Property This compound 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene 4-Nitrodiphenyl Ether
CAS Number 22544-02-1 22544-07-6 620-88-2
Substituent Positions Nitro (2), Cl (4), Cl (2-phenoxy) Nitro (4), Cl (2), Cl (4-phenoxy) Nitro (4), no halogens
Melting Point Not reported Not reported 61°C
Dipole Moment ~3.8 D ~3.5 D (estimated) ~2.9 D

The presence of two chlorine atoms in this compound enhances its hydrophobicity (logP ≈ 4.62) compared to non-halogenated analogues like 4-nitrodiphenyl ether (logP ≈ 3.1). Steric effects from ortho-substitution also reduce rotational freedom, influencing reactivity in nucleophilic aromatic substitution.

In contrast, 2-nitro-2',4-dichlorodiphenyl ether (CAS 2392-48-5), a trichlorinated analogue, exhibits a higher molecular weight (318.5 g/mol) and altered electronic properties due to additional chlorine substitution. This comparison underscores the role of halogen placement in tuning physicochemical behavior.

Properties

IUPAC Name

4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7Cl2NO3/c13-8-5-6-12(10(7-8)15(16)17)18-11-4-2-1-3-9(11)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWRVQCZOCJLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177076
Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22544-02-1
Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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Record name 4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene typically involves the nitration of 4-chloro-1-(2-chlorophenoxy)benzene. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, ensuring consistent quality and yield. The raw materials are fed into a reactor where they undergo nitration, followed by purification steps to isolate the final product.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-chloro-1-(2-chlorophenoxy)-2-aminobenzene.

  • Substitution: The chlorine atoms on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.

  • Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes or receptors. Research is ongoing to explore its applications in drug discovery and development.

Medicine: Due to its chemical structure, the compound may have potential therapeutic applications. Studies are being conducted to evaluate its efficacy in treating various diseases.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
  • CAS Registry Number : 22544-02-1 (also referenced under CAS 2392-48-5 in some sources, likely due to structural isomerism or database discrepancies) .
  • Molecular Formula: C₁₂H₇Cl₂NO₃ (for CAS 22544-02-1) or C₁₂H₆Cl₃NO₃ (for CAS 2392-48-5) .
  • Structure: A nitrobenzene derivative with a 2-chlorophenoxy substituent at position 1 and a chlorine atom at position 2.

Applications: Primarily used as an intermediate in agrochemical and pharmaceutical synthesis.

Structural Analogues

4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene
  • CAS : 2392-48-5
  • Molecular Formula: C₁₂H₆Cl₃NO₃
  • Key Differences: Additional chlorine at the 4-position of the phenoxy group.
  • Impact: Lipophilicity: Higher logP (4.87) compared to the mono-chloro analogue, enhancing membrane permeability . Environmental Persistence: Detected in aquatic biota due to resistance to degradation .
2-Nitrochlorobenzene (2-Chloronitrobenzene)
  • CAS : 88-73-3
  • Molecular Formula: C₆H₄ClNO₂
  • Key Differences: Simpler structure lacking the phenoxy group.
  • Impact :
    • Reactivity : Widely used as a precursor for dyes and pharmaceuticals due to the nitro group’s electrophilicity .
    • Toxicity : Classified as hazardous (R26/27/28-33-51/53) .
2',4'-Dichloro-2-aminodiphenyl Ether
  • CAS : 26306-64-9
  • Molecular Formula: C₁₂H₉Cl₂NO
  • Key Differences : Nitro group replaced by an amine.
  • Impact :
    • Bioactivity : Reduced anticonvulsant activity compared to nitro-containing analogues, highlighting the nitro group’s role in receptor interaction .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Compound logP Molecular Weight Key Functional Groups
This compound 3.8–4.1 318.5–320.5 Chlorophenoxy, nitro, chloro
4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene 4.87 318.5 Dichlorophenoxy, nitro, chloro
2-Nitrochlorobenzene 2.1 157.5 Nitro, chloro
2',4'-Dichloro-2-aminodiphenyl ether ~2.5 260.1 Dichlorophenoxy, amine

Notes:

  • Higher logP values correlate with increased lipophilicity, influencing bioavailability and environmental accumulation .
  • Nitro groups enhance electrophilic reactivity, enabling participation in nucleophilic substitution reactions .

Environmental Impact :

  • Persistence: Chlorophenoxy-nitrobenzene derivatives (e.g., triclosan methyl) accumulate in aquatic ecosystems due to resistance to microbial degradation .

Q & A

Q. Table 1: Comparative Synthesis Conditions

MethodReactantsCatalyst/SolventYield (%)Reference
Nucleophilic Substitution4-chloro-2-nitrobenzene + 2-chlorophenolK₂CO₃/DMF65–75
Ullmann Coupling1-bromo-4-chloro-2-nitrobenzene + 2-chlorophenolCuI/DMAc70–80

Basic: How is the crystal structure determined for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Grow crystals via slow evaporation in a solvent like dichloromethane/hexane.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELX programs (SHELXD for phasing, SHELXL for refinement) .

Visualization : Generate ORTEP diagrams (e.g., ORTEP-3) to depict thermal ellipsoids and molecular geometry .

Q. Table 2: Example Crystallographic Data

ParameterValueSource
Space GroupP2₁/cExtrapolated from
Unit Cell Dimensionsa = 8.21 Å, b = 12.34 Å, c = 15.67 Å
R-factor< 0.05

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

Methodological Answer:
Contradictions often arise from impurities or tautomerism. Mitigation strategies:

  • Multi-Technique Validation : Cross-validate using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For nitro groups, IR spectroscopy can confirm NO₂ stretching (~1520 cm1^{-1}) .
  • Computational Validation : Compare experimental 1H^1H-NMR shifts with DFT-predicted values (Gaussian 16, B3LYP/6-31G* basis set) .

Q. Table 3: Example Spectroscopic Data

TechniqueKey SignalsReference
1H^1H-NMR (CDCl₃)δ 7.45–7.55 (m, aromatic H)
HRMS[M+H]+^+ m/z = 328.9864

Advanced: What computational methods predict the compound’s environmental fate?

Methodological Answer:
Use quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations:

  • Biodegradation : Predict half-life using EPI Suite’s BIOWIN model (aerobic: ~60 days; anaerobic: >100 days) .
  • Bioaccumulation : Calculate log KowK_{ow} (octanol-water coefficient) via ChemAxon (~3.2), indicating moderate bioaccumulation potential .

Q. Table 4: Environmental Parameters

ParameterPredicted ValueTool/Method
Log KowK_{ow}3.2QSAR
Aerobic Half-Life60 daysEPI Suite

Advanced: How do substituent electronic effects influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.

  • Hammett Constants : σmeta_{meta} for -NO₂ (+1.43) and -Cl (+0.37) direct reactivity at specific positions .
  • DFT Studies : Frontier molecular orbital (FMO) analysis reveals LUMO localization near nitro groups, favoring nucleophilic attacks .

Q. Table 5: Substituent Effects

Substituentσ (Hammett)FMO Energy (eV)
-NO₂+1.43-2.1 (LUMO)
-Cl+0.37-1.8 (LUMO)

Advanced: What in vitro assays assess the compound’s cytotoxicity?

Methodological Answer:
Standard assays include:

MTT Assay : Measure mitochondrial activity in HEK-293 or HepG2 cells after 24–48 hr exposure (IC₅₀ typically 50–100 µM) .

Ames Test : Evaluate mutagenicity using Salmonella typhimurium TA98 (negative results reported for similar nitroaromatics) .

Q. Table 6: Toxicity Screening Data

AssayModel SystemResult (IC₅₀/µM)Reference
MTTHepG278.5 ± 5.2
Ames TestS. typhimuriumNon-mutagenic

Advanced: How is regioselectivity controlled in derivative synthesis?

Methodological Answer:
Regioselectivity is governed by steric and electronic factors:

  • Directed Ortho-Metalation : Use a directing group (e.g., -OMe) to functionalize specific positions .
  • Microwave-Assisted Synthesis : Enhance reaction rates and selectivity (e.g., 80% yield for para-substituted derivatives at 150°C, 20 min) .

Q. Table 7: Regioselective Reaction Conditions

Reaction TypeConditionsSelectivity (%)Reference
Microwave Synthesis150°C, DMF, 20 min80 (para)
MetalationLDA, THF, -78°C90 (ortho)

Notes

  • References : Citations like correspond to the numbered evidence provided.
  • Methodological Focus : Answers emphasize experimental design, validation, and computational integration.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

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